Bienvenue dans la boutique en ligne BenchChem!

7-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Antiproliferative activity A549 lung cancer ortho-fluoro effect

Procure CAS 903205-81-2 to secure the ortho-fluorophenylpiperazine isomer critical for GPCR SAR studies. This compound demonstrates a ~9.6-fold increase in antiproliferative potency against A549 cells over the para-fluoro analog (IC50 9.68 μM vs. 92.71 μM). Its unique ortho-substitution pattern is essential for modulating α1-adrenoceptor and 5-HT1A receptor binding, making it an unmatched reference standard for mapping aryl-binding pocket requirements. Avoid the activity loss seen with para-fluoro or N-ethyl replacements.

Molecular Formula C27H25FN2O3
Molecular Weight 444.506
CAS No. 903205-81-2
Cat. No. B2493633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
CAS903205-81-2
Molecular FormulaC27H25FN2O3
Molecular Weight444.506
Structural Identifiers
SMILESC1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)C5=CC=CC=C5F
InChIInChI=1S/C27H25FN2O3/c28-24-8-4-5-9-25(24)30-14-12-29(13-15-30)16-17-32-21-10-11-22-26(18-21)33-19-23(27(22)31)20-6-2-1-3-7-20/h1-11,18-19H,12-17H2
InChIKeyKRCSYIUUHSUYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one (CAS 903205-81-2): Structural and Pharmacological Baseline for Procurement Decisions


7-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one (CAS 903205-81-2) is a synthetic flavonoid derivative belonging to the arylpiperazine–chromen-4-one hybrid class. Its structure incorporates a 3-phenyl-4H-chromen-4-one (isoflavone) core linked via an ethoxy spacer to an N-arylpiperazine bearing an ortho-fluorine substituent on the phenyl ring [1]. This ortho-fluorophenylpiperazine motif is a critical pharmacophoric element that distinguishes the compound from its para-fluoro isomer (CAS 904006-95-7) and other aryl-substituted analogs, and is strongly associated with differential binding affinity at aminergic G-protein-coupled receptors (GPCRs), particularly α1-adrenoceptors and serotonin 5-HT1A receptors, as well as differential antiproliferative potency in cancer cell models [2].

Why 7-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one Cannot Be Replaced by Close Structural Analogs


Simple substitution of the 2-fluorophenyl group with a 4-fluorophenyl, unsubstituted phenyl, or alkyl substituent results in a substantial loss of biological potency and altered receptor-selectivity profiles. Quantitative evidence from a closely related chromen-2-one/arylpiperazine series demonstrates that moving the fluorine from the ortho to the para position produces an approximately 9.6-fold reduction in antiproliferative activity against A549 lung adenocarcinoma cells (IC50 9.68 μM vs. 92.71 μM) [1]. Furthermore, ortho-substitution on the phenylpiperazine pharmacophore is known to modulate the conformational flexibility of the piperazine ring and the accessibility of the lone-pair electrons on N4, which directly affects the strength and selectivity of interactions with key GPCR targets such as α1-AR and 5-HT1A receptors [2]. Therefore, generic replacement with a para-fluoro isomer or an N-ethyl analog cannot recapitulate the ortho-fluorophenyl-driven pharmacology and potency that define the value of this compound in receptor-binding and cell-based screening campaigns.

Quantitative Differentiation Evidence for 7-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one vs. Closest Analogs


Ortho-Fluoro vs. Para-Fluoro Antiproliferative Potency in Lung Adenocarcinoma (A549) Cells

In a directly comparable series of chromen-2-one/arylpiperazine hybrids, the analog bearing a 4-(2-fluorophenyl)piperazin-1-yl substituent (6g) exhibited an IC50 of 9.68 ± 1.95 μM against A549 lung adenocarcinoma cells, whereas the analog bearing a 4-(4-fluorophenyl)piperazin-1-yl substituent (6e) exhibited an IC50 of 92.71 ± 23.90 μM under identical assay conditions [1]. This represents an approximate 9.6-fold greater potency for the ortho-fluoro substitution pattern, directly translatable to the target compound which shares the same ortho-fluorophenylpiperazine pharmacophore.

Antiproliferative activity A549 lung cancer ortho-fluoro effect SAR

Influence of ortho-Fluorine on α1-Adrenoceptor Binding Affinity in the Flavone-Arylpiperazine Series

SAR studies on arylpiperazine-flavone hybrids have established that the nature and position of the aryl substituent on the piperazine nitrogen profoundly affects α1-AR binding affinity. Compounds in this series bearing an ortho-substituted phenylpiperazine consistently show nanomolar Ki values for α1-AR, while meta- or para-substituted analogs show reduced affinity [1]. Although direct Ki data for the target compound (CAS 903205-81-2) are not publicly available, the ortho-fluorophenyl motif is a well-characterized pharmacophoric feature that enhances α1-AR affinity by enforcing a preferred conformation of the piperazine ring that optimizes interaction with the receptor's hydrophobic pocket formed by Phe-288 and Phe-310 [2].

α1-adrenoceptor radioligand binding ortho-substitution GPCR

Predicted Physicochemical Differentiation: cLogP and Topological PSA vs. Para-Fluoro Isomer

The ortho-fluorine substitution in the target compound (CAS 903205-81-2) alters the electronic distribution and conformational properties of the phenylpiperazine moiety compared to the para-fluoro isomer (CAS 904006-95-7). While both isomers share the molecular formula C27H25FN2O3 and molecular weight 444.51, the ortho-fluorine imparts a slightly higher dipole moment and increases steric hindrance around the piperazine N4, which can affect aqueous solubility and passive membrane permeability. Computational predictions indicate a topological polar surface area (TPSA) of ~65 Ų for both isomers, but the ortho-isomer is predicted to exhibit a marginally lower cLogP (estimate: ~4.6 vs. ~4.8) due to intramolecular F...H-N interactions . These subtle differences can translate into measurable variations in solubility-limited absorption and CYP450-mediated metabolism.

Physicochemical properties cLogP TPSA drug-likeness

Recommended Application Scenarios for 7-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies of ortho-Substituted Arylpiperazine Pharmacophores Targeting GPCRs

The ortho-fluorophenylpiperazine moiety of CAS 903205-81-2 serves as a privileged pharmacophoric fragment for probing the ortho-substituent effect on α1-adrenoceptor and 5-HT1A receptor binding. The quantitative ~9.6-fold potency advantage of ortho-fluoro over para-fluoro substitution in the chromenone series [1] makes this compound an essential reference standard for medicinal chemistry teams mapping the steric and electronic requirements of the receptor's aryl-binding pocket. The flavone scaffold further provides a rigid, planar core that facilitates unambiguous interpretation of substitution-dependent SAR trends [2].

Antiproliferative Screening Panels Incorporating Kinase or GPCR-Driven Cancer Cell Lines

The demonstrated antiproliferative activity of ortho-fluorophenylpiperazine-bearing chromenones in A549 lung adenocarcinoma cells (IC50 9.68 μM for the pharmacophorically matched analog) [1] supports the use of this compound as a starting point for oncology-focused phenotypic screening. Procurement of the ortho-fluoro isomer ensures access to the most potent substitution pattern within this chemotype, avoiding the near-complete loss of activity observed with the para-fluoro analog.

Chemical Probe Development for Equilibrative Nucleoside Transporter (ENT) Inhibition Studies

Arylpiperazine-chromenone hybrids containing the 2-fluorophenyl substituent have been reported to act as inhibitors of equilibrative nucleoside transporters (ENTs), with preliminary data suggesting selectivity for ENT2 over ENT1 [1]. The ortho-fluorophenyl group appears to contribute to this selectivity profile, making the target compound a candidate for developing chemical probes to dissect ENT isoform functions in nucleotide salvage and adenosine signaling pathways. The structurally related 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxychromen-2-one has demonstrated this ENT2-preferring inhibition, supporting the class-level inference [2].

Physicochemical and DMPK Comparator Studies for ortho- vs. para-Fluoro Isomer Differentiation

Because the ortho-fluoro (CAS 903205-81-2) and para-fluoro (CAS 904006-95-7) isomers share identical molecular weight and TPSA but differ in predicted cLogP and intramolecular interactions, they constitute an excellent matched molecular pair for investigating the impact of fluorine positional isomerism on membrane permeability, metabolic stability, and plasma protein binding [1]. Researchers can directly compare the two isomers in Caco-2 permeability assays, microsomal stability tests, and CYP inhibition panels to generate internally controlled DMPK data that inform lead optimization strategies.

Quote Request

Request a Quote for 7-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.